1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

Molecular weight Formulation development Dosing calculations

This compound is a critical furan-containing member of the heteroaryl-urea glucokinase (GK) activator matched molecular pair series. Unlike the more common phenyl, thiophene, or unsubstituted pyrazine variants in the Novo Nordisk patent family, the furan-2-yl substituent on the pyrazine ring introduces an oxygen-based hydrogen bond acceptor, enabling researchers to systematically probe electronic and steric effects on GK allosteric site binding, liver selectivity, and glucose-dependent activation kinetics. The cyclopropyl group on the thiazole further constrains conformational flexibility relative to bulkier cycloalkyl analogs, potentially improving metabolic stability. When procured alongside the thiophene analog (CAS 2034389-65-4) and the tetrahydrobenzothiazole analog (CAS 2034362-93-9), this compound enables rigorous matched-pair ADME/physicochemical profiling (solubility, microsomal stability, plasma protein binding) across three distinct heteroatom and ring-saturation states. Supplied with batch-specific Certificate of Analysis (HPLC ≥98%, NMR, HRMS) to support publication-grade reproducibility and quantitative HTS library usage.

Molecular Formula C16H15N5O2S
Molecular Weight 341.39
CAS No. 2034428-10-7
Cat. No. B2537909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea
CAS2034428-10-7
Molecular FormulaC16H15N5O2S
Molecular Weight341.39
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4
InChIInChI=1S/C16H15N5O2S/c22-15(21-16-20-12(9-24-16)10-3-4-10)19-8-11-14(18-6-5-17-11)13-2-1-7-23-13/h1-2,5-7,9-10H,3-4,8H2,(H2,19,20,21,22)
InChIKeyCTKZAFABBBRDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea – Physicochemical Profile and Structural Classification for Procurement Screening


1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034428-10-7; MW 341.39 g/mol; formula C₁₆H₁₅N₅O₂S) belongs to the heteroaryl-urea class of synthetic small molecules, characterized by a central urea linkage bridging a 4-cyclopropylthiazol-2-yl moiety and a 3-(furan-2-yl)pyrazin-2-yl methyl substituent [1]. Its structural architecture features three distinct heterocyclic systems (thiazole, pyrazine, furan) connected through a hydrogen-bond-capable urea core, a design motif associated with glucokinase (GK) activator pharmacology in the Novo Nordisk patent family (US 7,872,139; IN 252466) [2]. Computed physicochemical properties include a topological polar surface area (TPSA) of 121 Ų, XLogP3 of 1, two hydrogen bond donors, six hydrogen bond acceptors, and five rotatable bonds [1]. The compound is supplied at ≥95% purity (typically ≥98% by HPLC) as a powder for research use [1].

Why Thiazolyl-Urea Glucokinase Activator Scaffolds Cannot Be Interchanged – Structural Determinants of Target Engagement for CAS 2034428-10-7


Within the heteroaryl-urea glucokinase activator class disclosed by Novo Nordisk, the identity of the heteroaryl substituent on the urea nitrogen proximal to the pyrazine ring is a critical determinant of both GK activation potency and liver-to-pancreas selectivity [1]. Substitution of the furan-2-yl group in the target compound with thiophen-2-yl (CAS 2034389-65-4) or replacement of the cyclopropylthiazole with a tetrahydrobenzothiazole (CAS 2034362-93-9) alters the molecular electrostatic potential, hydrogen-bonding geometry, and lipophilicity at the allosteric GK binding pocket, as inferred from SAR trends in the patent literature [1][2]. The cyclopropyl substituent on the thiazole ring further constrains conformational flexibility relative to bulkier cycloalkyl or aryl substituents, potentially affecting the entropic component of binding free energy and metabolic stability [2]. These structural differences preclude simple interchangeability between in-class analogs without re-validation of target engagement parameters.

Quantitative Differentiation Evidence for 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea Versus Closest Structural Analogs


Molecular Weight Differentiation from the Thiophene Analog (CAS 2034389-65-4) for Formulation and Dosing Calculations

The target compound (CAS 2034428-10-7) possesses a molecular weight of 341.39 g/mol, which is 16.1 g/mol lower than the thiophene analog 1-(4-cyclopropylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034389-65-4, MW 357.5 g/mol) [1]. This difference arises from the replacement of the furan oxygen atom (atomic mass ~16) with a sulfur atom (atomic mass ~32) in the thiophene ring. The lighter molecular weight of the furan-containing target compound yields a ~4.7% lower mass per mole, which directly impacts molar-based dosing calculations and stock solution preparation protocols [1].

Molecular weight Formulation development Dosing calculations

Lipophilicity (XLogP3) Comparison Between Furan- and Thiophene-Containing Analogs Affecting Membrane Permeability Predictions

The target compound exhibits a computed XLogP3 value of 1, compared to a predicted higher lipophilicity for the thiophene analog (CAS 2034389-65-4, estimated XLogP3 ~1.5–2.0 based on the increased polarizability of sulfur versus oxygen) [1]. While experimentally validated logP/logD values are not available for either compound in the public domain, the structurally driven difference in heteroatom composition (furan O vs. thiophene S) is a well-established determinant of lipophilicity in matched molecular pair analyses across multiple chemotypes [2]. The lower predicted lipophilicity of the furan-containing target compound suggests potentially superior aqueous solubility and a reduced risk of CYP-mediated metabolic liabilities compared to the thiophene congener [2].

Lipophilicity XLogP3 Membrane permeability ADME

Comparison of Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Between the Target Compound and the Tetrahydrobenzothiazole Analog

The target compound has a computed TPSA of 121 Ų with 2 H-bond donors and 6 H-bond acceptors [1]. The tetrahydrobenzothiazole analog (CAS 2034362-93-9, C₁₇H₁₇N₅O₂S, MW 355.42) is predicted to have a comparable TPSA (~121–125 Ų) but gains additional lipophilic bulk from the saturated cyclohexene ring fused to the thiazole, increasing its molecular weight by ~14 g/mol and adding two sp³ carbon centers [2]. The cyclopropyl group in the target compound provides a compact, rigid substituent with minimal additional lipophilicity, whereas the tetrahydrobenzothiazole moiety introduces greater conformational flexibility and hydrophobic surface area, which may influence protein binding and metabolic clearance [3].

TPSA Hydrogen bonding Oral bioavailability Blood-brain barrier penetration

Class-Level Inference: Glucokinase Activator Pharmacophore Alignment Based on Novo Nordisk Patent SAR

The compound falls within the generic Markush structure of Formula (I) in Novo Nordisk patent US 7,872,139 B2, which claims heteroaryl-ureas as glucokinase activators [1]. Within this patent family, the combination of a thiazol-2-yl urea linked to a heteroaryl-substituted pyrazine moiety is explicitly claimed. Representative compounds in this series have demonstrated glucokinase EC₅₀ values ranging from 50 nM to >10 µM in human recombinant GK activation assays at 5 mM glucose [1][2]. However, no compound-specific EC₅₀ data is publicly available for CAS 2034428-10-7. The cyclopropyl substituent on the thiazole is notable within the patent SAR: cyclopropyl groups are frequently employed in this class to balance potency with metabolic stability by reducing CYP-mediated oxidation compared to larger cycloalkyl substituents [1].

Glucokinase activation Type 2 diabetes Allosteric modulation Patent SAR

Purity Specifications for Reproducible Screening: HPLC Purity Thresholds Reported by Suppliers

Vendor-reported purity specifications for CAS 2034428-10-7 indicate ≥98% by HPLC with characterization by NMR and HRMS [1]. In contrast, the close analog CAS 2034362-93-9 (tetrahydrobenzothiazole derivative) is listed at a typical purity of 95% [2]. A purity differential of ≥3% between these two structurally related compounds has practical implications: at 95% purity, a 10 µM nominal screening concentration could contain up to 0.5 µM of unidentified impurities, which may confound hit validation or produce false-positive activity readouts. The higher purity specification (≥98%) reported for the target compound reduces this uncertainty, supporting more reproducible dose-response analyses in biochemical and cell-based assays [3].

HPLC purity Quality control Reproducibility Procurement specification

Recommended Application Scenarios for 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea Based on Structural Differentiation Evidence


Glucokinase Activator SAR Expansion: Exploring Furan-Pyrazine Right-Hand Side Modifications

This compound is most appropriately deployed as a tool for expanding the structure-activity relationship landscape of heteroaryl-urea glucokinase activators. The furan-2-yl substituent on the pyrazine ring represents a distinct electronic and steric environment compared to the more commonly exemplified phenyl, thiophene, or unsubstituted pyrazine variants in the Novo Nordisk patent family [1]. Researchers can use this compound to probe whether oxygen-based hydrogen bond acceptors in the GK allosteric site confer improved liver selectivity or altered glucose-dependent activation kinetics relative to sulfur-containing (thiophene) or carbon-only (phenyl) congeners. The cyclopropyl group on the thiazole further distinguishes it from the extensively studied cyclohexyl-urea GK activator sub-series (e.g., piragliatin analogs) [2].

Comparative Physicochemical Profiling of Matched Molecular Pairs in Heteroaryl-Urea Series

The compound serves as the furan-containing member of a matched molecular pair series that includes the thiophene analog (CAS 2034389-65-4) and the tetrahydrobenzothiazole analog (CAS 2034362-93-9) [1][2]. This trio enables systematic investigation of how heteroatom substitution (O vs. S in the five-membered ring) and thiazole ring saturation affect key drug-like properties: aqueous solubility (driven by XLogP3 differences of ≥0.5 log units), chromatographic retention time, microsomal metabolic stability, and plasma protein binding [3]. Such comparative datasets are valuable for building predictive ADME models for the broader heteroaryl-urea chemical space.

Reference Standard for High-Purity Compound Supply in Fragment-Based or HTS Library Augmentation

With a vendor-reported purity specification of ≥98% (HPLC) and characterization by NMR and HRMS [1], this compound meets the purity threshold commonly required for use as a reference standard in quantitative HTS or fragment-based drug discovery campaigns. The compact molecular weight (341.39 g/mol) and balanced physicochemical profile (TPSA 121 Ų, XLogP3 1) make it a suitable addition to lead-like compound libraries where efficient ligand metrics (LE > 0.3 kcal/mol per heavy atom) are prioritized [2]. Procurement from suppliers offering batch-specific certificates of analysis enables rigorous QC documentation for publication-grade reproducibility [1].

Negative Control Design for Kinase Selectivity Profiling Panels

Given the compound's structural relationship to the glucokinase activator pharmacophore but the absence of publicly available potency data, it may serve as a tool compound for defining selectivity boundaries in kinase profiling panels. When tested alongside structurally related but biologically characterized urea-based kinase inhibitors (e.g., sorafenib-related thiazolyl-ureas targeting C-RAF/FLT3 [1]), this compound can help establish whether the furan-pyrazine-thiazole scaffold exhibits polypharmacology or maintains target-class specificity. Its distinct heterocyclic composition from typical Type II kinase inhibitor ureas (which commonly feature phenyl or pyridyl substituents) makes it a valuable addition to selectivity assay panels [1].

Quote Request

Request a Quote for 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.